molecular formula C19H36ClNO2 B2637442 {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride CAS No. 464877-32-5

{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride

Cat. No.: B2637442
CAS No.: 464877-32-5
M. Wt: 345.95
InChI Key: RUKPWJPQUMVVFV-UHFFFAOYSA-N
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Description

{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is a synthetic compound that features an adamantane moiety, which is known for its rigid and bulky structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride typically involves the reaction of adamantan-1-yl derivatives with appropriate ethoxy and hydroxypropyl groups. One common method includes the condensation of adamantanone with ethylene oxide in the presence of a strong base like potassium hydroxide (KOH) and a phase transfer catalyst such as 18-crown-6

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the adamantane moiety.

    Substitution: The ethoxy and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in the design of novel compounds with specific spatial arrangements.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The adamantane moiety is known for its antiviral and neuroprotective properties, which could be leveraged in the development of new therapeutic agents.

Industry

In industry, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure imparts desirable properties such as thermal stability and rigidity to the materials.

Mechanism of Action

The mechanism of action of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. Additionally, the compound’s ability to form hydrogen bonds through its hydroxyl and amine groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral properties, particularly against influenza A.

    Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.

    Rimantadine: Another antiviral compound similar to amantadine.

Uniqueness

{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is unique due to its combination of the adamantane moiety with ethoxy and hydroxypropyl groups, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications compared to its simpler counterparts .

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(diethylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)13-18(21)14-22-6-5-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,3-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKPWJPQUMVVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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